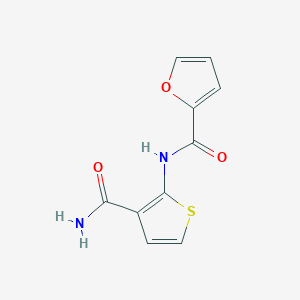
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as carbamothioyl-furan-2-carboxamide derivatives .
Synthesis Analysis
The compound was synthesized using a one-pot strategy . The synthesis involved the use of acyl chlorides and heterocyclic amine derivatives, resulting in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of the compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The compound was found to be an off-white solid with a melting point of 136 °C .Chemical Reactions Analysis
The compound was evaluated for its anti-cancer and anti-microbial potential . It showed significant activity against HepG2, Huh-7, and MCF-7 human cancer cell lines . It also showed significant inhibition against all bacterial and fungal strains tested .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 136 °C . Its molecular weight is 185.21 . The compound’s IR spectrum shows peaks at 3389 cm^-1 (N-H), 1667 cm^-1 (C=O), 1581 cm^-1 (C=C), 1329 cm^-1 (C-N), and 1251 cm^-1 (C=S) .Applications De Recherche Scientifique
Antibacterial Activities
A study by Siddiqa et al. (2022) explores the antibacterial properties of N-(4-bromophenyl)furan-2-carboxamide and its analogues against clinically isolated drug-resistant bacteria. These compounds, synthesized through Suzuki-Miyaura Cross-Coupling, demonstrated significant antibacterial activities, with certain analogues showing higher effectiveness than some commercially available drugs. Molecular docking studies and simulations supported these findings, highlighting the potential of furan-2-carboxamide derivatives in addressing bacterial resistance (Siddiqa et al., 2022).
Anticancer and Antimicrobial Properties
Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative with known therapeutic relevance. These derivatives exhibit properties like anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities, indicating their broad spectrum of potential applications in medicinal chemistry (Bonilla-Castañeda et al., 2022).
Molecular Structure Characterization
Yıldırım et al. (2018) conducted a study focusing on the structural and spectral analysis of N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide). Their research involved characterizing the molecular structure through 1H NMR and X-ray diffraction, revealing significant insights into the compound's physical and chemical properties. The study also indicated potential biological properties like antibacterial and antifungal activities (Yıldırım et al., 2018).
Antimicrobial Activity and QSAR Studies
Zanatta et al. (2007) explored the antimicrobial activity of furan-3-carboxamides, a related compound, and conducted QSAR (Quantitative Structure-Activity Relationship) studies. Their work provides insights into the correlation between physicochemical parameters of these compounds and their biological activities, suggesting the potential use of furan-carboxamide derivatives in antimicrobial applications (Zanatta et al., 2007).
Antiviral Properties
Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the H5N1 influenza A virus. This study highlighted the significant anti-influenza activity of these compounds, especially in derivatives with specific substituents. Their findings open up possibilities for furan-carboxamide derivatives in antiviral drug development (Yongshi et al., 2017).
Propriétés
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVIJJEKZUFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

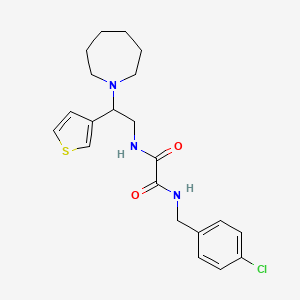
![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)
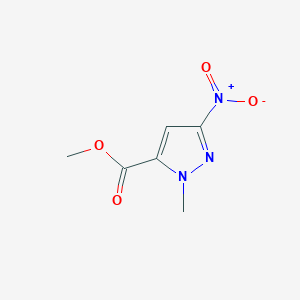
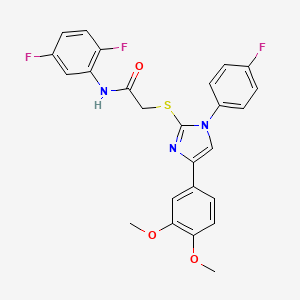
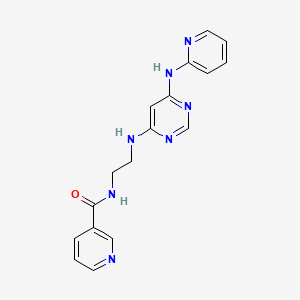
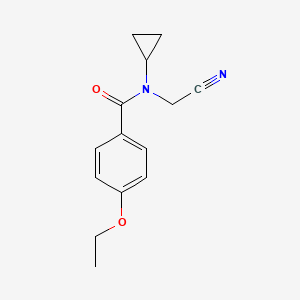
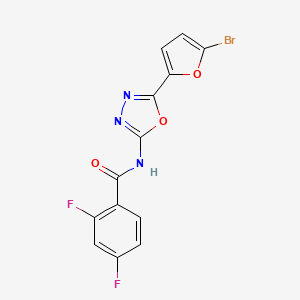
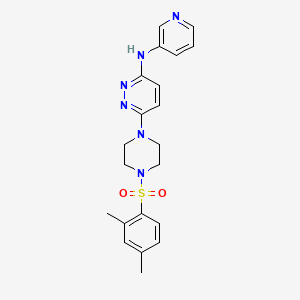
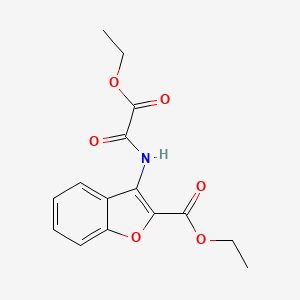
![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)
![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)
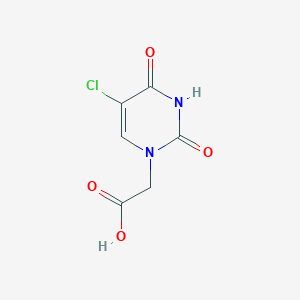
![2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576918.png)